Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-
Brand Name: Vulcanchem
CAS No.: 168684-98-8
VCID: VC8373395
InChI: InChI=1S/C10H10N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-3,12H,4,6-7H2
SMILES: C1CNC2=C1C=CC=C2OCC#N
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

CAS No.: 168684-98-8

Cat. No.: VC8373395

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- - 168684-98-8

Specification

CAS No. 168684-98-8
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 2-(2,3-dihydro-1H-indol-7-yloxy)acetonitrile
Standard InChI InChI=1S/C10H10N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-3,12H,4,6-7H2
Standard InChI Key OXHQIJAEOOKVQO-UHFFFAOYSA-N
SMILES C1CNC2=C1C=CC=C2OCC#N
Canonical SMILES C1CNC2=C1C=CC=C2OCC#N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemical Considerations

The molecular formula of 2-[(2,3-dihydro-1H-indol-7-yl)oxy]acetonitrile is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The indoline scaffold introduces a partially saturated bicyclic system, reducing aromaticity compared to indole. The acetonitrile group (-OCH₂CN) at the 7-position contributes to the compound’s polarity and reactivity .

Table 1: Comparative Molecular Data for Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
2-[(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrileC₁₀H₁₀N₂O174.20Not reported
2-(2,3-Dihydro-1H-indol-1-yl)acetonitrile C₁₀H₁₀N₂158.2039–42
2-[(4-Chloro-1H-indol-7-yl)oxy]acetonitrile C₁₀H₇ClN₂O206.63Not reported

The absence of a chlorine substituent (compared to ) and the saturated indoline ring distinguish this compound from its analogs.

Spectroscopic Characterization

While experimental spectra for the target compound are unavailable, inferences can be drawn from related structures:

  • IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ would confirm the presence of the nitrile group .

  • NMR: The indoline protons (H-2 and H-3) are expected to resonate as multiplets in the δ 3.0–4.0 ppm range, while the methylene group (-OCH₂CN) may appear as a singlet near δ 4.5 ppm .

Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis of 2-[(2,3-dihydro-1H-indol-7-yl)oxy]acetonitrile likely involves etherification of 7-hydroxy-2,3-dihydro-1H-indole with chloroacetonitrile under basic conditions. This method parallels the synthesis of 2-[(4-chloro-1H-indol-7-yl)oxy]acetonitrile, where potassium carbonate facilitates nucleophilic substitution .

7-Hydroxyindoline+ClCH2CNK2CO32-[(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrile+HCl\text{7-Hydroxyindoline} + \text{ClCH}_2\text{CN} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-[(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrile} + \text{HCl}

Reactivity Profile

  • Nitrile Group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides.

  • Indoline Core: The saturated ring is less reactive toward electrophilic substitution than indole but may undergo oxidation to regenerate aromaticity .

Physicochemical Properties

Thermal Stability and Phase Behavior

Analogous compounds, such as 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile, exhibit melting points between 39–42°C . The target compound’s melting point is expected to be higher due to increased hydrogen bonding from the ether oxygen.

Solubility and Partitioning

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and ether groups.

  • LogP: Estimated LogP ≈ 1.5 (using software predictors), indicating moderate hydrophobicity .

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